molecular formula C21H19N3O B2965629 N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide CAS No. 2035001-11-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

Cat. No.: B2965629
CAS No.: 2035001-11-5
M. Wt: 329.403
InChI Key: ZHEBESWBRZIYMA-VAWYXSNFSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide is a synthetic organic compound with the molecular formula C21H19N3O and a molecular weight of 329.403 g/mol. This compound belongs to the class of cinnamamides, which are derivatives of cinnamic acid. Cinnamamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can be achieved through the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar continuous-flow microreactor technology due to its efficiency and scalability. The use of enzymatic catalysis in continuous-flow systems allows for precise control over reaction parameters and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents, acids, or bases can be employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial activity against pathogenic fungi and bacteria, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasma membrane, disrupting cell wall integrity and leading to cell death . In bacteria, the compound’s antibacterial activity is associated with its ability to interfere with essential cellular processes .

Comparison with Similar Compounds

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

  • N-(2-phenylethyl)cinnamamide
  • N-(2-(4-chlorophenyl)ethyl)cinnamamide
  • N-(2-(4-methoxyphenyl)ethyl)cinnamamide

These compounds share a similar cinnamoyl nucleus but differ in their substituents, which can significantly impact their biological activities and chemical properties. This compound is unique due to the presence of the phenylpyrimidinyl group, which enhances its antimicrobial and anticancer activities .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEBESWBRZIYMA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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